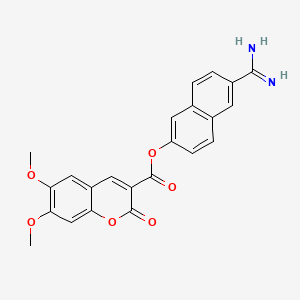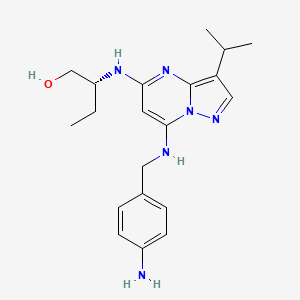
(R)-PROTAC CDK9 ligand-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-PROTAC CDK9 ligand-1 is a compound designed to target and degrade cyclin-dependent kinase 9 (CDK9) through the proteolysis-targeting chimera (PROTAC) mechanism. CDK9 is a crucial enzyme involved in the regulation of transcription and cell cycle progression. The compound is of significant interest in the field of drug discovery and cancer research due to its potential to selectively degrade CDK9, thereby inhibiting the transcription of genes essential for cancer cell survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-PROTAC CDK9 ligand-1 typically involves multiple steps, including the preparation of the ligand for CDK9, the linker, and the E3 ligase ligand. The synthetic route may include:
Preparation of the CDK9 ligand: This step involves the synthesis of a small molecule that can bind selectively to CDK9.
Synthesis of the linker: The linker is a chemical moiety that connects the CDK9 ligand to the E3 ligase ligand. It is usually synthesized through a series of organic reactions, such as amide bond formation or click chemistry.
Preparation of the E3 ligase ligand: This involves the synthesis of a molecule that can recruit an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.
Conjugation: The final step involves conjugating the CDK9 ligand, linker, and E3 ligase ligand to form the complete ®-PROTAC CDK9 ligand-1 molecule.
Industrial Production Methods
Industrial production of ®-PROTAC CDK9 ligand-1 would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and high yield. This may involve:
Optimization of reaction conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Use of automated synthesis platforms: Employing automated systems to streamline the synthesis process and reduce human error.
Purification and quality control: Implementing purification techniques such as chromatography and crystallization, followed by rigorous quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
®-PROTAC CDK9 ligand-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different oxidation states.
Substitution: Substituted compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
®-PROTAC CDK9 ligand-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of PROTAC molecules.
Biology: Employed in biological studies to investigate the role of CDK9 in cellular processes and its degradation mechanism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving dysregulated CDK9 activity.
Industry: Utilized in the development of new PROTAC-based drugs and as a reference compound in drug discovery research.
Mecanismo De Acción
®-PROTAC CDK9 ligand-1 exerts its effects through the PROTAC mechanism, which involves:
Binding to CDK9: The CDK9 ligand component of the compound binds selectively to CDK9.
Recruitment of E3 ligase: The E3 ligase ligand component recruits an E3 ubiquitin ligase, such as cereblon or VHL protein.
Ubiquitination and degradation: The recruited E3 ligase ubiquitinates CDK9, marking it for degradation by the proteasome. This leads to the selective degradation of CDK9 and inhibition of its activity.
Comparación Con Compuestos Similares
®-PROTAC CDK9 ligand-1 can be compared with other similar compounds, such as:
PROTAC CDK9 ligand-2: Another PROTAC targeting CDK9, but with a different linker or E3 ligase ligand.
PROTAC CDK4/6 ligands: PROTACs targeting other cyclin-dependent kinases, such as CDK4 and CDK6, which have different roles in cell cycle regulation.
Small molecule CDK9 inhibitors: Traditional small molecule inhibitors that inhibit CDK9 activity without inducing its degradation.
The uniqueness of ®-PROTAC CDK9 ligand-1 lies in its ability to selectively degrade CDK9 through the PROTAC mechanism, offering a novel approach to targeting CDK9 compared to traditional inhibitors.
Propiedades
Fórmula molecular |
C20H28N6O |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(2R)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |
InChI |
InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m1/s1 |
Clave InChI |
ZTQFEMJXWCDAAJ-MRXNPFEDSA-N |
SMILES isomérico |
CC[C@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
SMILES canónico |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


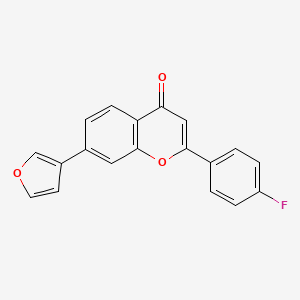
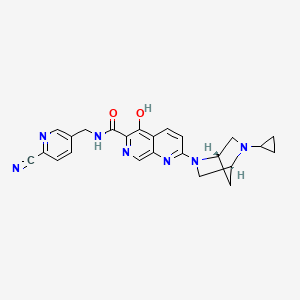
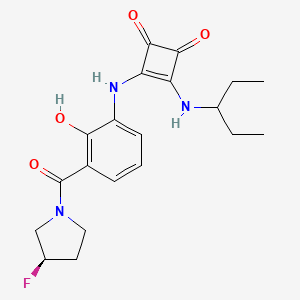


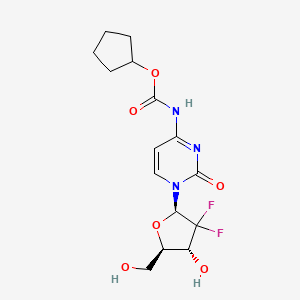




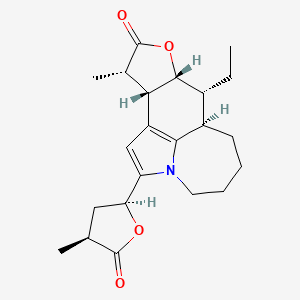
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
